6-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chromene and benzothiazole moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Chromene Core: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate β-ketoester.
Coupling Reaction: The final step involves coupling the benzothiazole and chromene moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and methyl groups.
Reduction: Reduction reactions may target the carbonyl group in the chromene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
6-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or marker in biological studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism
Properties
Molecular Formula |
C20H16N2O3S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H16N2O3S/c1-3-12-5-7-16-13(9-12)15(23)10-17(25-16)19(24)22-20-21-14-6-4-11(2)8-18(14)26-20/h4-10H,3H2,1-2H3,(H,21,22,24) |
InChI Key |
UOZNAPMGGNAWMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Origin of Product |
United States |
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